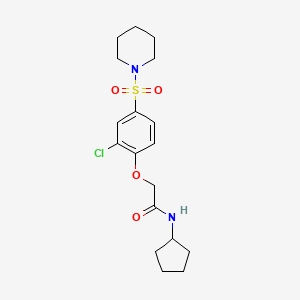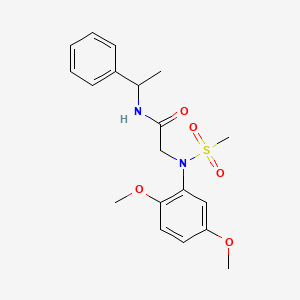![molecular formula C14H9FN4O3 B5080636 7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5080636.png)
7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C14H9FN4O3 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.06586832 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting the enzyme activity and subsequent activation of the downstream signaling pathways. This leads to inhibition of cell proliferation and induction of cell death .
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream biochemical pathways. The most notable of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation, and the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation . Inhibition of these pathways by the compound leads to reduced cell proliferation and increased apoptosis .
Result of Action
The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it has been found to upregulate the level of caspase-3, a key effector in the apoptosis pathway .
将来の方向性
生化学分析
Biochemical Properties
The 7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It interacts with EGFR, a protein that plays a crucial role in cell growth and survival . The nature of these interactions involves the compound binding to the active site of the EGFR, inhibiting its activity .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting EGFR, which can lead to a decrease in cell proliferation . This compound can also impact cell signaling pathways and gene expression, particularly those related to cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with EGFR . It binds to the active site of EGFR, inhibiting its kinase activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell proliferation .
Metabolic Pathways
Given its interaction with EGFR, it is likely that it is involved in pathways related to cell growth and survival .
Subcellular Localization
Given its interaction with EGFR, it is likely that it localizes to areas of the cell where EGFR is present .
特性
IUPAC Name |
7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c15-7-3-1-2-6(4-7)9-8(5-16)11(17)22-13-10(9)12(20)18-14(21)19-13/h1-4,9H,17H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNARZJVQSFEHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5080560.png)
![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B5080567.png)
![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5080568.png)
![N~1~-(3-chlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5080570.png)
![3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5080585.png)



![2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B5080614.png)

![N-[4-(dimethylamino)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5080627.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5080645.png)
![5-Acetyl-4-(4-bromophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5080656.png)
